molecular formula C12H12Cl2N4O B1429267 (S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine CAS No. 1009303-42-7

(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B1429267
CAS No.: 1009303-42-7
M. Wt: 299.15 g/mol
InChI Key: LFWBVFHWKXJYIR-ZETCQYMHSA-N
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Description

(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine is a useful research compound. Its molecular formula is C12H12Cl2N4O and its molecular weight is 299.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C₁₂H₁₂Cl₂N₄O
  • Molecular Weight : 299.16 g/mol
  • CAS Number : 1009303-42-7
  • InChIKey : LFWBVFHWKXJYIR-ZETCQYMHSA-N

The compound has been studied for its interaction with various biological targets, particularly in the context of cancer therapy. Its structural features suggest potential activity against specific receptors and enzymes involved in cellular signaling pathways.

Target Receptors

  • Corticotropin-Releasing Factor (CRF) Receptor :
    • The compound exhibits antagonistic activity against CRF receptors, which are implicated in stress responses and certain psychiatric disorders. In vitro studies indicated an IC50 value of 88 nM, suggesting moderate potency against these receptors .
  • Ephrin Receptors :
    • Research indicates that similar pyrido[2,3-d]pyrimidine derivatives can target ephrin receptors that are overexpressed in various cancers, potentially leading to anti-tumor effects .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through several assays:

Antitumor Activity

Studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against several cancer cell lines. For instance:

  • Cell Line Studies : The compound showed promising results in inhibiting the growth of gastric cancer cells (SGC-7901), with IC50 values comparable to known chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrido[2,3-d]pyrimidine core can enhance biological activity. For example:

  • Compounds with additional alkyl groups at specific positions exhibited enhanced receptor binding and inhibitory activities compared to their non-substituted counterparts .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of this compound:

  • In Vitro Studies :
    • A study focused on the synthesis and evaluation of related compounds demonstrated significant telomerase inhibitory activity for certain derivatives, suggesting a mechanism for their antitumor effects .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict binding affinities and modes of action at the molecular level, providing a rationale for observed biological activities .

Data Summary Table

Biological Activity IC50 Value (nM) Target
CRF Receptor Antagonism88Corticotropin-Releasing Factor
Antiproliferative ActivityVariesCancer Cell Lines
Telomerase Inhibition2.3Telomerase

Properties

IUPAC Name

(3S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O/c1-7-6-19-5-4-18(7)11-8-2-3-9(13)15-10(8)16-12(14)17-11/h2-3,7H,4-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWBVFHWKXJYIR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
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(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
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(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
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(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
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